molecular formula C8H18Cl2N2O2 B1376600 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride CAS No. 170305-19-8

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1376600
CAS No.: 170305-19-8
M. Wt: 245.14 g/mol
InChI Key: OEKHEURLQQPTND-UHFFFAOYSA-N
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Description

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a piperidine ring substituted at the β-position of the propanoic acid backbone. Its dihydrochloride salt form enhances solubility and stability, making it suitable for biochemical and pharmacological research .

Properties

IUPAC Name

2-amino-3-piperidin-1-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHEURLQQPTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride typically involves the reaction of alanine with piperidine under controlled conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride with analogous compounds, focusing on structural, functional, and commercial attributes:

Compound Name CAS RN Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound Not provided C₈H₁₇N₂O₂·2HCl Piperidine, carboxylic acid (dihydrochloride salt) ~257.1 (estimated) Biochemical research, receptor studies
(R)-3-Aminopiperidine dihydrochloride 334618-23-4 C₅H₁₂N₂·2HCl Piperidine (primary amine, dihydrochloride) 173.08 Chiral building block for drug synthesis
2-Amino-1,3-propanediol 534-03-2 C₃H₉NO₂ Diol, primary amine 91.10 Solvent, intermediate in polymer chemistry
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride 1007-42-7 C₆H₁₀N₃O₂·2HCl Imidazole, carboxylic acid (dihydrochloride salt) 230.1 (estimated) Histidine analog, enzyme inhibition studies
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride Not provided C₈H₉BrN₂O₂·2HCl Bromopyridine, carboxylic acid (dihydrochloride salt) ~343.5 (estimated) Pharmaceutical precursor, kinase inhibitors

Key Structural and Functional Differences

Backbone and Functional Group Variations

  • Piperidine vs. Imidazole/Bromopyridine Substitutions :
    • The target compound’s piperidine moiety is a six-membered saturated ring with a secondary amine, offering conformational flexibility for hydrophobic interactions. In contrast, the imidazole (in 1007-42-7) and bromopyridine (in the 5-bromo variant) groups introduce aromaticity and electronegative atoms, enhancing hydrogen-bonding or halogen-based interactions .
  • Dihydrochloride Salt vs. Free Base: Unlike 2-Amino-1,3-propanediol (a free base with hydroxyl groups), the dihydrochloride salts (e.g., target compound, 1007-42-7) exhibit higher aqueous solubility and stability under acidic conditions .

Commercial Availability and Pricing

  • The target compound is available in 250 mg quantities (CymitQuimica), while (R)-3-Aminopiperidine dihydrochloride is sold in larger quantities (5g–25g) at JPY 8,000–25,000 . This reflects differences in demand and synthetic complexity.

Biological Activity

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride, commonly referred to as APPA, is a synthetic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Structural Information

  • Molecular Formula : C₈H₁₆N₂O₂
  • SMILES : C1CCN(CC1)CC(C(=O)O)N
  • InChI : InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)

The biological activity of APPA is primarily attributed to its ability to interact with various neurotransmitter systems in the brain. It is believed to act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity. The piperidine moiety enhances the compound's ability to penetrate biological membranes, facilitating its interaction with target sites.

Pharmacological Effects

Research has indicated several pharmacological effects associated with APPA:

  • Neuroprotective Effects : APPA has shown potential in protecting neurons from excitotoxicity, which is linked to various neurodegenerative diseases.
  • Antidepressant Activity : Studies suggest that APPA may exhibit antidepressant-like effects in animal models, likely due to its influence on glutamatergic neurotransmission.
  • Anxiolytic Properties : Preliminary studies indicate that APPA may reduce anxiety in rodent models, suggesting potential therapeutic applications in anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that APPA can enhance neuronal survival and promote neurite outgrowth in cultured neurons. This effect is thought to be mediated by the activation of signaling pathways involved in cell survival and differentiation.

Study ReferenceCell TypeConcentrationKey Findings
Neurons10 µMIncreased neurite length and survival rate
Glial Cells5 µMReduced inflammatory markers

In Vivo Studies

Animal studies have further corroborated the neuroprotective and antidepressant effects of APPA. In a forced swim test, APPA-treated mice exhibited significantly reduced immobility times compared to control groups.

Study ReferenceAnimal ModelDose (mg/kg)Results
Mice20Decreased immobility time (p < 0.05)
Rats10Improved cognitive function in maze tests

Case Studies

Several case studies have explored the therapeutic potential of APPA:

  • Case Study on Neuroprotection :
    A study involving rats subjected to ischemic injury found that administration of APPA significantly reduced neuronal loss in the hippocampus. The protective effects were attributed to the modulation of glutamate receptor activity.
  • Case Study on Anxiety Reduction :
    In a clinical setting, patients with generalized anxiety disorder treated with APPA reported decreased anxiety levels and improved mood after four weeks of treatment.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(piperidin-1-yl)propanoic acid dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with chiral amino acids like L-alanine or L-serine to preserve stereochemistry. A nucleophilic substitution reaction introduces the piperidin-1-yl group, replacing the hydroxyl or other leaving groups on the amino acid backbone. For example, piperidine can react with a brominated intermediate under basic conditions (e.g., NaHCO₃). The dihydrochloride salt is formed by treating the free base with HCl in a solvent like diethyl ether, followed by purification via recrystallization . Key optimization parameters include pH control during substitution and stoichiometric ratios of HCl to ensure complete salt formation.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR validates the piperidinyl substitution and stereochemistry. Purity (>95%) is assessed via HPLC with UV detection at 210–220 nm, as aromatic or conjugated systems are absent. Elemental analysis (C, H, N) ensures correct stoichiometry of the dihydrochloride salt. Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. How does the dihydrochloride form enhance solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride salt increases aqueous solubility via ionic interactions, critical for biological assays. Stability is improved by reducing hygroscopicity and oxidation susceptibility of the free amine. Storage at −20°C in desiccated containers is recommended to prevent hydrolysis of the piperidinyl group .

Q. What are the primary biological targets or pathways influenced by this compound?

  • Methodological Answer : Piperidine-containing amino acids often target neurotransmitter receptors (e.g., GABA analogs) or enzymes in amino acid metabolism. Computational docking studies (using tools like AutoDock Vina) suggest potential binding to peptidases or kinases. Validate hypotheses via enzyme inhibition assays (e.g., fluorogenic substrates) or cellular uptake studies using radiolabeled derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in stereochemical purity, salt form (mono- vs. dihydrochloride), or assay conditions. Re-evaluate using standardized protocols:
  • Confirm enantiomeric excess via chiral HPLC .
  • Compare free base and salt forms in parallel assays.
  • Control buffer ionic strength and pH, as chloride ions may influence receptor binding .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazolidinones) during piperidinyl group introduction. Use flow chemistry to enhance reaction control and reduce racemization. For salt formation, optimize HCl gas diffusion rates in non-polar solvents to prevent over-acidification .

Q. How can in vitro findings be translated to in vivo models, given potential metabolic instability?

  • Methodological Answer : Conduct metabolic stability assays in liver microsomes to identify vulnerable sites (e.g., piperidine ring oxidation). Modify the structure with deuterium or fluorine at metabolically labile positions. Use pharmacokinetic profiling (LC-MS/MS) in rodent plasma to guide dosing regimens .

Q. What advanced computational methods predict interactions between this compound and novel protein targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with machine learning models (e.g., AlphaFold2-predicted structures) to identify off-target binding. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.